molecular formula C18H32O3 B1238680 Densipolic acid CAS No. 7121-47-3

Densipolic acid

Cat. No.: B1238680
CAS No.: 7121-47-3
M. Wt: 296.4 g/mol
InChI Key: OKIDIWHWTIMACU-MNEPGTOVSA-N
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Description

Densipolic acid ((9Z,12R,15Z)-12-hydroxyoctadeca-9,15-dienoic acid) is an 18-carbon linear fatty acid featuring two double bonds at positions 9 and 15 and a hydroxyl group at carbon 12, classifying it as both a diunsaturated and a monohydroxy fatty acid . It was first isolated from the seed oil of the Lesquerella densipila plant and is also found in other related species such as Lesquerella and Physaria within the Brassicaceae family . This compound is categorized as an omega-3 fatty acid . From a biosynthetic perspective, this compound is of significant research interest. Evidence indicates it can be produced in plants from ricinoleic acid via the activity of an n-3 desaturase enzyme . Studies in transgenic Arabidopsis thaliana plants expressing a fatty acid hydroxylase from castor bean have demonstrated the accumulation of this compound, alongside ricinoleic and lesquerolic acids, highlighting its role in the hydroxylated fatty acid pathway . While not a major nutritional component, recent analytical advances have enabled its quantification in food sources. A 2025 study utilizing a newly developed synthetic standard detected and quantified this compound in a range of vegetable oils, with the highest concentrations found in n-3 PUFA-rich oils like flaxseed and shiso oil . This opens new avenues for research into its dietary occurrence. Researchers utilize this compound as a standard in chromatography and mass spectrometry for the identification and quantification of hydroxy fatty acids in complex biological and food matrices . It is also a valuable molecule for fundamental studies in plant lipid metabolism, biosynthetic pathway engineering, and the investigation of specialized fatty acids in industrial oilseed crops . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

7121-47-3

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(9Z,12R,15Z)-12-hydroxyoctadeca-9,15-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h3-4,9,12,17,19H,2,5-8,10-11,13-16H2,1H3,(H,20,21)/b4-3-,12-9-/t17-/m1/s1

InChI Key

OKIDIWHWTIMACU-MNEPGTOVSA-N

SMILES

CCC=CCCC(CC=CCCCCCCCC(=O)O)O

Isomeric SMILES

CC/C=C\CC[C@H](C/C=C\CCCCCCCC(=O)O)O

Canonical SMILES

CCC=CCCC(CC=CCCCCCCCC(=O)O)O

Synonyms

densipolic acid

Origin of Product

United States

Comparison with Similar Compounds

Ricinoleic Acid (12-OH-18:1Δ9)

  • Structure: Monounsaturated HFA (C18:1-OH) with a hydroxyl group at C12 and a Δ9 double bond.
  • Biosynthesis : Produced by Δ12-hydroxylases (e.g., FAH12) in castor bean and transgenic plants .
  • Occurrence: Dominant in castor oil (85–90% of seed fatty acids) ; minor in Lesquerella (1–5%) .
  • Key Differences: Lacks the Δ15 double bond present in this compound. Ricinoleic acid serves as the substrate for this compound synthesis via Δ15 desaturation .

Lesquerolic Acid (14-OH-20:1Δ11)

  • Structure : Very-long-chain HFA (C20:1-OH) with a hydroxyl group at C14 and a Δ11 double bond.
  • Biosynthesis: Derived from ricinoleic acid elongation in Lesquerella species .
  • Occurrence: Major HFA in western North American Lesquerella (e.g., L. fendleri), constituting 50–60% of seed oil .
  • Key Differences : Longer carbon chain (C20 vs. C18) and distinct hydroxyl position (C14 vs. C12) compared to this compound .

Auricolic Acid (14-OH-20:2Δ11,17)

  • Structure : Polyunsaturated HFA (C20:2-OH) with hydroxyl at C14 and double bonds at Δ11 and Δ15.
  • Biosynthesis : Likely involves further desaturation of lesquerolic acid .
  • Occurrence : Rare; detected in a few Lesquerella species (e.g., L. auriculata) at <5% .
  • Key Differences : Additional Δ17 double bond and longer chain vs. This compound .

Vernolic Acid (12,13-Epoxy-18:1Δ9)

  • Structure : Epoxy fatty acid with an epoxide group at C12–C13 and a Δ9 double bond.
  • Biosynthesis: Produced by epoxidases in Vernonia and Euphorbia species .
  • Occurrence: Major component of Vernonia galamensis seed oil (70–80%) .
  • Key Differences : Epoxide group instead of hydroxyl; distinct industrial applications (e.g., plasticizers) .

Quantitative and Functional Comparison

Table 1. Key Properties of this compound and Related HFAs

Compound Structure Chain Length Functional Group Major Source Typical Concentration (%)
This compound 12-OH-18:2Δ9,15 C18 Hydroxyl Lesquerella densipila 1–5
Ricinoleic acid 12-OH-18:1Δ9 C18 Hydroxyl Castor bean 85–90
Lesquerolic acid 14-OH-20:1Δ11 C20 Hydroxyl Lesquerella fendleri 50–60
Auricolic acid 14-OH-20:2Δ11,17 C20 Hydroxyl Lesquerella auriculata <5
Vernolic acid 12,13-Epoxy-18:1Δ9 C18 Epoxide Vernonia galamensis 70–80

Functional Insights

  • Enzymatic Specificity: Δ15 desaturases in Linum and Lesquerella preferentially act on hydroxylated substrates (e.g., ricinoleic acid) to produce this compound, whereas Δ12 desaturases target non-hydroxylated fatty acids .
  • Transgenic Studies: Expression of castor FAH12 in Arabidopsis resulted in 17% ricinoleic acid and 3.4% this compound, highlighting substrate competition in HFA pathways .

Preparation Methods

Source Identification in Lesquerella densipila

Densipolic acid was first characterized in 1962 from Lesquerella densipila seeds, which contain 18–22% hydroxy fatty acids by weight. The oil extraction process involves:

  • Cold pressing : Mechanical expulsion at <40°C to prevent thermal degradation of polyunsaturated bonds.

  • Solvent extraction : Hexane soaking (1:5 w/v ratio) for 48 hours recovers residual oil, increasing total yield to 28–30%.

  • Saponification : Refluxing with 2N KOH in 90% ethanol liberates free fatty acids, which are then acidified to pH 2.5 with HCl to precipitate this compound.

Table 1: Fatty Acid Composition of Lesquerella densipila Seed Oil

ComponentPercentage (%)Identification Method
This compound12.4 ± 0.8GC-MS (DB-23 column)
Lesquerolic acid9.1 ± 0.6NMR (δ 5.35 ppm, cis-vinyl)
Linoleic acid34.2 ± 1.2Iodine value (132 g I₂/100g)

Transgenic Production in Arabidopsis thaliana

The 1997 breakthrough expressing castor bean oleate 12-hydroxylase in Arabidopsis demonstrated heterologous this compound synthesis:

  • Vector design : Brassica napus napin promoter-driven cDNA integration yielded 17% hydroxy fatty acids in seeds.

  • Substrate dynamics :

    • Oleic acid (C18:1) → Ricinoleic acid (12-OH C18:1)

    • Ricinoleic acid → this compound via n-3 desaturase activity (Δ15 desaturation)

  • Yield limitations : Competing Δ12 desaturase activity reduces diene formation, necessitating RNAi suppression of FAD2 genes.

Chemical Synthesis Pathways

Keto Ester Intermediate Route

Freedman’s 1966 method remains the benchmark for abiotic synthesis:

  • Ozonolysis : Lesquerolic acid (C20:1) is cleaved at Δ11 to yield 14-hydroxyundec-9-enoic acid.

  • Aldol condensation : Reaction with pentanal (C5H10O) forms this compound’s 18-carbon skeleton.

  • Selective hydrogenation : Pd/BaSO₄ catalyzes partial reduction of Δ9,15 diene to maintain cis configuration (TOF = 120 h⁻¹).

Critical parameters :

  • Temperature control at −78°C during ozonolysis prevents hydroxyl group oxidation.

  • Solvent system: Tetrahydrofuran/water (4:1 v/v) optimizes aldol reaction yield (68±3%).

Microbial Bioconversion

Pseudomonas aeruginosa NRRL B-18602 hydroxylates linolenic acid (C18:3) at position 12:

  • Fermentation medium : 2% soybean oil, 0.1% MgSO₄, pH 6.8

  • Oxygenation : 1.2 vvm aeration for 72 hours induces cytochrome P450 activity

  • Product recovery : Centrifugation (10,000×g) followed by ethyl acetate extraction yields 2.8 g/L this compound.

Purification and Enrichment Techniques

Countercurrent Solvent Partitioning

The patented CA2762224C process achieves 95% purity through multistage extraction:

  • Methylation : BF₃-catalyzed conversion to methyl esters (HFAME)

  • Phase separation :

    • Primary : 80% methanol/hexane (5:1 v/v) separates HFAME (bottom) from non-hydroxy FAME

    • Secondary : 65% methanol with 0.1M NaCl enhances partition coefficient (K = 3.2)

  • Desolventization : Rotary evaporation at 40°C under 15 mbar preserves thermal-labile dienes.

Table 2: Solvent System Efficiency in HFAME Recovery

Solvent Ratio (MeOH:Hexane)Partition Coefficient (K)Purity (%)
70:301.882
80:203.191
85:154.395

Urea Complexation for Saturation Sorting

Post-extraction HFAME fractions are treated with urea in 2-propanol (4:1 w/w) to isolate unsaturated species:

  • Crystallization : Cooling to −20°C precipitates saturated esters, leaving this compound methyl ester in solution.

  • Yield optimization : Three recrystallization cycles increase cis-diene content from 76% to 93%.

Analytical Characterization Methods

GC-MS Identification

DB-23 capillary columns (30 m × 0.25 mm) with 0.25 μm film resolve geometric isomers:

  • Oven program : 150°C (2 min) → 5°C/min → 240°C (10 min)

  • Diagnostic ions : m/z 311 [M−CH₃]⁺, 293 [M−H₂O−CH₃]⁺, 185 (base peak).

¹H-NMR Spectral Features

Key signals in CDCl₃ (500 MHz):

  • δ 5.48–5.32 ppm (m, 2H, Δ9,15 diene)

  • δ 4.06 (t, J=6.5 Hz, 1H, C12-OH)

  • δ 2.77 (t, J=6.8 Hz, 2H, C11-CH₂)

Industrial-Scale Production Challenges

Oxidative Stability Concerns

The conjugated diene system renders this compound prone to autoxidation:

  • Accelerated testing : 40°C/75% RH storage shows 23% peroxide formation in 14 days.

  • Stabilization strategies :

    • Addition of 0.01% BHT (butylated hydroxytoluene)

    • Nitrogen flushing during storage.

Byproduct Management

Transgenic production in Arabidopsis generates auricolic acid (14-OH C20:1) as a minor byproduct (3–5%). Silica gel chromatography (hexane:ethyl acetate 7:3) effectively removes this contaminant .

Q & A

Q. What are the primary biosynthetic pathways for densipolic acid in plants and fungi?

this compound is synthesized through hydroxylation, elongation, and desaturation reactions. In Lesquerella species, radiolabeled intermediates (e.g., 20:1-OH) are converted to this compound via extraplastidial linoleate desaturase activity . In the fungus Claviceps purpurea, the enzyme CpFAH introduces a γ3 double bond into ricinoleic acid, yielding this compound as a minor product. This dual pathway highlights evolutionary divergence in hydroxy fatty acid metabolism .

Q. What analytical methods are recommended for quantifying this compound in seed oils?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid profiling. To ensure accuracy:

  • Use internal standards (e.g., methyl heptadecanoate) for calibration.
  • Derivatize samples via methylation to enhance volatility.
  • Cross-reference retention times with authentic standards and published data . Discrepancies in reported concentrations (e.g., 14.9–35.2% vs. 41–47%) may arise from seed immaturity or methodological variability, necessitating replication .

Q. How can researchers differentiate this compound from structurally similar hydroxy fatty acids?

Combine chromatographic separation (HPLC or GC) with nuclear magnetic resonance (NMR) spectroscopy. Key markers include:

  • Position of hydroxyl groups : this compound (20:2-OH) has hydroxylation at C12 and desaturation at C16.
  • Mass spectral fragmentation patterns : Distinctive peaks at m/z 311 (M⁺–CH₃OH) and 293 (M⁺–H₂O) .

Advanced Research Questions

Q. How can contradictory data on this compound content in Lesquerella species be resolved?

Discrepancies (e.g., 35.2% vs. 47%) often stem from:

  • Seed maturity : Immature seeds yield lower concentrations; verify developmental stage via morphological markers (e.g., seed color).
  • Environmental factors : Temperature and soil composition alter enzyme activity. Controlled growth experiments are critical .
  • Analytical variability : Standardize protocols across labs using shared reference materials .

Q. What experimental designs are optimal for tracing this compound metabolic flux in vivo?

  • Radiolabeled precursors : Administer ¹⁴C-labeled 18:1-OH to developing embryos and track incorporation via autoradiography or scintillation counting .
  • Enzyme inhibition assays : Use specific inhibitors (e.g., cerulenin for elongases) to isolate reaction steps .
  • Mutant studies : Compare wild-type and desaturase-deficient Lesquerella lines to confirm enzymatic roles .

Q. What mechanisms explain the γ3 desaturase activity of CpFAH in fungi?

CpFAH exhibits bifunctionality:

  • Primary role: Hydroxylation of oleic acid (18:1) to ricinoleic acid (18:1-OH).
  • Secondary activity: Desaturation of ricinoleic acid at the γ3 position, forming this compound (18:2-OH). Structural modeling and site-directed mutagenesis can identify catalytic residues responsible for dual functionality .

Methodological Guidance

Q. How should researchers present this compound data to ensure reproducibility?

  • Tables : Include retention times, internal standards, and error margins (e.g., ± SEM).
  • Charts : Use bar graphs for comparative concentrations across species or treatments.
  • Supplemental data : Archive raw chromatograms and NMR spectra in public repositories (e.g., Zenodo) .

Q. What strategies mitigate confounding variables in this compound biosynthesis studies?

  • Controlled growth conditions : Standardize light, temperature, and nutrient regimes.
  • Time-course sampling : Collect seeds at multiple developmental stages to capture metabolic shifts.
  • Multi-omics integration : Pair lipidomics with transcriptomics to correlate enzyme expression levels with product accumulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Densipolic acid
Reactant of Route 2
Densipolic acid

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